6-Bromo-2-chloro-3-(trifluoromethyl)phenol
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Overview
Description
6-Bromo-2-chloro-3-(trifluoromethyl)phenol is an organic compound that belongs to the class of halogenated phenols. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenol ring. This compound is used as a building block in chemical synthesis due to its unique reactivity and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-(trifluoromethyl)phenol typically involves the halogenation of a phenol derivative. One common method is the bromination and chlorination of 3-(trifluoromethyl)phenol. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the phenol group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenols, while oxidation can produce quinones .
Scientific Research Applications
6-Bromo-2-chloro-3-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The halogen and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(trifluoromethyl)phenol: Lacks the bromine atom, which may affect its reactivity and applications.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a phenol group, leading to different chemical properties and uses.
Uniqueness
6-Bromo-2-chloro-3-(trifluoromethyl)phenol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on a phenol ring.
Properties
Molecular Formula |
C7H3BrClF3O |
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Molecular Weight |
275.45 g/mol |
IUPAC Name |
6-bromo-2-chloro-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2,13H |
InChI Key |
QQMMMTMNRJMSEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)O)Br |
Origin of Product |
United States |
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